![molecular formula C46H28Cl2N18Na6O20S6 B14456938 1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt CAS No. 70161-15-8](/img/structure/B14456938.png)
1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple sulfonic acid groups, azo linkages, and triazine rings, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives, sulfonation agents, and triazine compounds.
Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with diazonium salts derived from aromatic amines.
Triazine Introduction: The resulting azo compound is then reacted with chlorinated triazine derivatives to form the final product.
Purification: The compound is purified through recrystallization or chromatography to obtain the hexasodium salt form.
Chemical Reactions Analysis
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions with agents like sodium borohydride can break the azo linkages, resulting in the formation of amines.
Substitution: The triazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the triazine rings and release the sulfonic acid groups.
Scientific Research Applications
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye and chromophore in various analytical techniques, including capillary electrophoresis and chromatography.
Biology: The compound is utilized in biological assays as a fluorescent marker and staining agent for cellular components.
Industry: The compound is employed in the production of specialty chemicals, dyes, and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to proteins and enzymes, altering their activity and function.
Fluorescence: Its fluorescent properties allow it to be used as a marker in imaging and diagnostic applications.
Chemical Reactivity: The presence of reactive groups such as sulfonic acids and triazines enables it to participate in chemical reactions, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt can be compared with other similar compounds:
1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate: This compound is similar in structure but lacks the azo and triazine groups, making it less versatile in applications.
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: This compound is used as a dye and fluorescent marker but has different reactivity and applications due to the absence of triazine rings.
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate: Similar to the first compound, it is used as an anionic chromophore but does not have the same range of applications due to the lack of azo linkages and triazine groups.
Properties
CAS No. |
70161-15-8 |
|---|---|
Molecular Formula |
C46H28Cl2N18Na6O20S6 |
Molecular Weight |
1554.1 g/mol |
IUPAC Name |
hexasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C46H34Cl2N18O20S6.6Na/c47-39-57-43(61-45(59-39)53-23-5-7-29(31(13-23)55-41(49)67)63-65-33-17-27-19(11-37(33)91(81,82)83)9-25(87(69,70)71)15-35(27)89(75,76)77)51-21-1-2-22(4-3-21)52-44-58-40(48)60-46(62-44)54-24-6-8-30(32(14-24)56-42(50)68)64-66-34-18-28-20(12-38(34)92(84,85)86)10-26(88(72,73)74)16-36(28)90(78,79)80;;;;;;/h1-18H,(H3,49,55,67)(H3,50,56,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,51,53,57,59,61)(H2,52,54,58,60,62);;;;;;/q;6*+1/p-6 |
InChI Key |
OSHPPLKDLUFFQM-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=C(C=C9C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


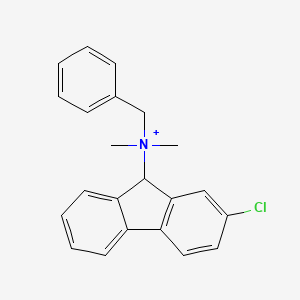
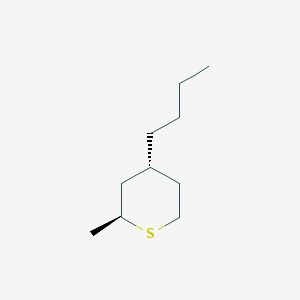
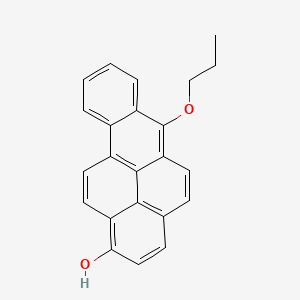
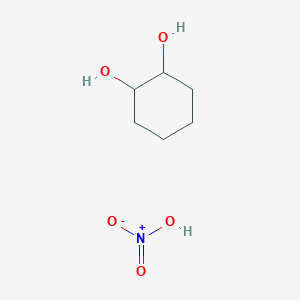
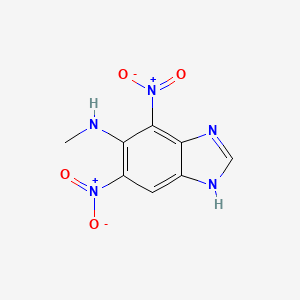
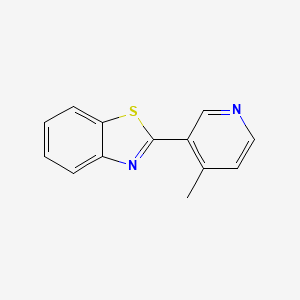
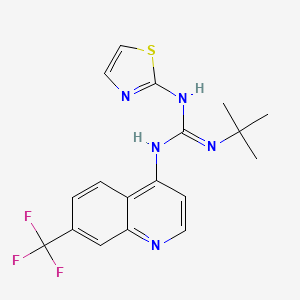
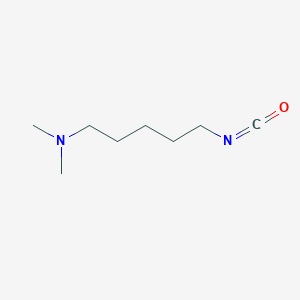
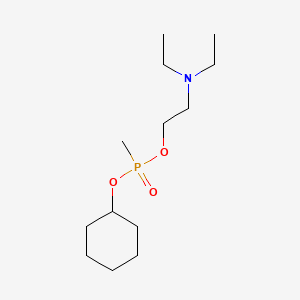

![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
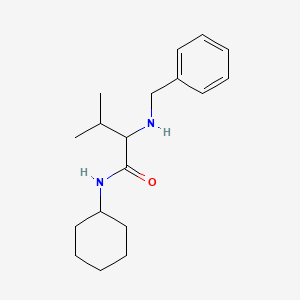
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)

